Methyloxamide 2-Oxime-d3

Description

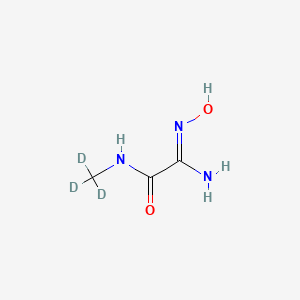

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C₃H₄D₃N₃O₂ |

|---|---|

Molecular Weight |

120.13 |

Synonyms |

2-(Hydroxyamino)-2-imino-N-methylacetamide-d3 |

Origin of Product |

United States |

Strategic Synthetic Methodologies for Methyloxamide 2 Oxime D3

Precursor Selection and Design for Deuterium (B1214612) Incorporation

The successful synthesis of Methyloxamide 2-Oxime-d3 hinges on the careful selection and synthesis of precursors that incorporate deuterium at the desired position, which in this case is the N-methyl group (CD3).

Synthesis of Deuterium-Enriched Starting Materials

The primary precursor for introducing the trideuteromethyl group is methylamine-d3 (CD3NH2) or a synthetic equivalent. Several methods exist for the preparation of this key starting material.

One common approach involves the reduction of deuterated nitromethane (B149229) (CD3NO2). Nitromethane can be deuterated by reacting it with deuterium oxide (D2O) in the presence of a base and a phase-transfer catalyst. google.comgoogleapis.com The resulting nitromethane-d3 (B1582242) is then reduced to methylamine-d3 using reagents like zinc, iron, or nickel powder. google.com

Another effective method starts from commercially available deuterated methanol (B129727) (CD3OD). The methanol-d3 (B56482) can be converted to a methylating agent, such as (methyl-d3) 4-methylbenzenesulfonate (B104242) (TsOCD3). googleapis.comresearchgate.net This deuterated tosylate can then be used to alkylate a suitable nitrogen-containing substrate, like a protected benzylamine, followed by deprotection to yield methylamine-d3 hydrochloride. researchgate.netguidechem.com

A summary of common methods for synthesizing methylamine-d3 is presented in the table below.

| Starting Material | Key Reagents | Product | Reference |

| Nitromethane | D2O, Base, Phase-Transfer Catalyst; then Zn, Fe, or Ni | Methylamine-d3 | google.comgoogleapis.comgoogle.com |

| Methanol-d3 | Tosyl Chloride; then protected Amine (e.g., Boc-benzylamine), Pd/C | Methylamine-d3 | researchgate.netguidechem.com |

| Phthalimide | (Methyl-d3) 4-methylbenzenesulfonate, then Acid (e.g., HCl) | Methylamine-d3 Salt | googleapis.com |

Regioselective Deuteration Strategies

Achieving regioselectivity is paramount to ensure deuterium is incorporated exclusively at the N-methyl position. When direct synthesis of methylamine-d3 is not feasible, post-synthetic H/D exchange reactions can be employed, although this is often more complex for non-acidic C-H bonds.

For N-heteroarylmethanes, Brønsted acid-catalyzed deuteration using D2O has proven effective for methyl groups at activated positions. rsc.orgresearchgate.net However, for a simple N-alkyl amide, such a method might lack the required selectivity.

A more targeted approach involves the use of a pre-deuterated building block. By synthesizing the target molecule using methylamine-d3, regioselectivity is guaranteed. The synthesis of the non-deuterated precursor, N-methyl-α-keto-oxalamide, would first be established. This intermediate can then be synthesized using methylamine-d3 to create the deuterated version, CD3-NH-CO-CO-NH2, which is the direct precursor for the final oximation step. This ensures that the deuterium atoms are located precisely on the methyl group attached to the nitrogen atom.

Advanced Reaction Pathways for Oxime Formation

Oximes are typically synthesized through the condensation of a carbonyl compound with hydroxylamine (B1172632). ijprajournal.comnsf.gov Other methods, such as nitrosation, can also be employed. ijprajournal.com The target molecule, this compound, would be formed from its corresponding α-ketoamide precursor, N-(methyl-d3)-2-oxo-oxalamide.

Condensation Reactions with Deuterated Aldehydes or Ketones

The most direct and widely used method for forming oximes is the condensation reaction between a ketone or aldehyde and hydroxylamine or its salt (NH2OH·HCl). nih.gov In this proposed synthesis, the deuterated α-ketoamide precursor, CD3-NH-CO-CO-NH2, would be reacted with hydroxylamine.

The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or an aqueous medium, and often requires a base (like sodium carbonate or pyridine) to neutralize the hydrochloride salt and facilitate the reaction. ijprajournal.comnih.gov The reaction proceeds via nucleophilic attack of the hydroxylamine on the ketone's carbonyl carbon, followed by dehydration to form the oxime. organic-chemistry.org This method is generally high-yielding and tolerates a wide variety of functional groups. The chemoselective reaction between α-ketoacids and hydroxylamines to form amides, known as the KAHA ligation, highlights the reactivity of these functionalities, which can be adapted for oxime formation. nih.govresearchgate.netnih.gov

Nitrosation Reactions on Deuterated Substrates

An alternative pathway to oximes involves the nitrosation of a substrate with an acidic C-H bond adjacent to an activating group. While less common for this specific substrate class, it is a viable synthetic strategy. This would involve treating a deuterated precursor, such as N-(methyl-d3)-oxalamide, with a nitrosating agent.

However, this approach presents significant regioselectivity challenges, as there are multiple potentially reactive sites. A more controlled method involves the reaction of in-situ generated nitrosocarbonyl intermediates with nitroalkane derivatives, which has been shown to produce α-keto oximes under mild, base-catalyzed conditions. acs.org This advanced strategy could potentially be adapted for the synthesis of the target molecule, although the condensation reaction remains the more straightforward and predictable pathway.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing the reaction conditions for the oximation step is critical to maximize the yield and purity of the final product, this compound. Key parameters to consider include the choice of catalyst, solvent, temperature, and reactant stoichiometry.

Studies on oximation reactions have shown that various catalysts can be employed. While many reactions proceed with a simple base like sodium carbonate, others have utilized Lewis acids or other catalysts to improve efficiency. nih.gov For instance, the use of oxalic acid as a catalyst in acetonitrile (B52724) has been shown to produce excellent yields of oximes from both aldehydes and ketones. orientjchem.org Solvent-free "grindstone" chemistry has also been reported as a rapid and environmentally friendly approach, yielding nearly quantitative results. nih.gov

The molar ratio of reactants is another crucial factor. An excess of hydroxylamine hydrochloride is often used to drive the reaction to completion, but the optimal ratio must be determined empirically. orientjchem.orgasianpubs.org The reaction temperature can also influence the rate and yield; while many oximations proceed at room temperature, gentle heating may be required for less reactive ketones. organic-chemistry.org

The following table summarizes the effects of various parameters on the yield of a typical oximation reaction, based on findings for similar carbonyl compounds.

| Parameter | Variation | Effect on Yield | Reference |

| Catalyst/Base | None vs. Na2CO3 | Significant increase with base | asianpubs.org |

| Oxalic Acid | High yields (90-95%) | orientjchem.org | |

| Bi2O3 (solvent-free) | Excellent yields (up to 98%) | nih.gov | |

| Solvent | Ethanol, Acetonitrile | Commonly used, good yields | ijprajournal.comorientjchem.org |

| Solvent-free (Grinding) | Rapid reaction, high yields | nih.gov | |

| Reactant Ratio | Aldehyde:NH2OH·HCl:Base | Optimized ratios (e.g., 1:1:1.5) lead to higher yields | asianpubs.org |

| Temperature | Room Temperature | Sufficient for many aldehydes | nih.gov |

| Reflux/Heating | May be required for less reactive ketones | organic-chemistry.orgorientjchem.org |

By systematically adjusting these parameters, the synthesis of this compound can be optimized to achieve a high yield of a pure product, suitable for its intended applications in research.

Solvent Effects on Deuteration Efficiency

In the synthesis of deuterated compounds, the choice of solvent is paramount as it can significantly influence reaction rates and the stability of isotopic labels. When a reaction involves proton transfer steps, using a deuterated solvent can alter the kinetic profile, a phenomenon known as the solvent isotope effect (SIE). chem-station.commdpi.com For the synthesis of this compound, the primary deuteration is on the methyl group, which is typically introduced using a deuterated precursor like d3-methylamine. However, the solvent plays a crucial role in preventing isotopic scrambling, especially of the oxime proton, and in optimizing reaction conditions.

The reaction medium can affect the efficiency of the oximation reaction and the preservation of the d3-label. Protic solvents, for instance, can exchange protons, and if not deuterated (e.g., using D₂O instead of H₂O), they can potentially reduce the isotopic enrichment of the final product at exchangeable sites. nih.gov Aprotic solvents are often preferred to minimize unwanted hydrogen-deuterium (H/D) exchange. The polarity and solubility characteristics of the solvent must also be matched to the reactants and intermediates to ensure a homogenous reaction environment and maximize yield.

Research findings indicate that the rate of certain reactions, such as the hydrolysis of esters, can be affected by the use of heavy water (D₂O), sometimes resulting in an inverse isotope effect where the reaction is faster. chem-station.com While direct synthesis data for this compound is not extensively published, the principles of solvent effects on similar reactions can be extrapolated. The following table illustrates hypothetical solvent effects on the final isotopic enrichment and yield of the target compound.

Table 1: Hypothetical Solvent Effects on the Synthesis of this compound

| Solvent | Type | Hypothetical Isotopic Enrichment (%) | Hypothetical Yield (%) | Remarks |

|---|---|---|---|---|

| D₂O | Protic, Deuterated | >99% | 75 | Minimizes H/D exchange at the oxime position; potential for inverse solvent isotope effect. chem-station.com |

| CDCl₃ | Aprotic, Deuterated | >99% | 82 | Inert solvent, prevents H/D exchange; suitable for reactants with lower polarity. |

| DMSO-d6 | Aprotic, Deuterated | >99% | 88 | High polarity, effectively solubilizes a wide range of reactants, enhancing reaction rates. |

| CH₃OH | Protic, Protiated | 98% | 78 | Risk of minor H/D exchange at the oxime position, potentially lowering isotopic purity. |

Purification and Isolation Methodologies for Isotopic Integrity

Chromatographic Separation Techniques for Deuterated Analogs

Following synthesis, the crude product contains the desired deuterated compound as well as unreacted starting materials, byproducts, and potentially its non-deuterated (protiated) analog. Chromatographic techniques are essential for isolating this compound with high chemical and isotopic purity. The separation of deuterated compounds from their protiated counterparts is possible due to the subtle differences in their physicochemical properties, known as the chromatographic isotope effect. nih.govresearchgate.net

Deuterated compounds often exhibit slightly different retention times compared to their hydrogen-containing counterparts. In reversed-phase liquid chromatography (RP-LC), deuterated compounds typically elute slightly earlier because the C-D bond is shorter and less polarizable than the C-H bond, leading to weaker interactions with the nonpolar stationary phase. researchgate.netoup.comresearchgate.net The choice of stationary phase and mobile phase composition is critical to exploit these small differences for effective separation. Gas-liquid chromatography has also been successfully employed for separating various isotopologue pairs. nih.gov

The efficiency of the separation is influenced by the number and location of deuterium atoms. nih.govresearchgate.net For this compound, the three deuterium atoms on the methyl group provide a sufficient difference for separation from any residual protiated analog using high-resolution chromatographic systems.

Table 3: Hypothetical Chromatographic Separation of this compound

| Technique | Stationary Phase | Mobile Phase | Hypothetical Retention Time (d3) | Hypothetical Retention Time (H3) | Separation Factor (α) |

|---|---|---|---|---|---|

| RP-HPLC | C18 | Acetonitrile/Water (50:50) | 8.5 min | 8.7 min | 1.024 |

| RP-HPLC | Phenyl-Hexyl | Methanol/Water (60:40) | 10.2 min | 10.5 min | 1.029 |

| GC | SPB-20 (Intermediate Polarity) | Helium Carrier Gas | 5.1 min | 5.0 min | 1.020 (Inverse Elution) |

Crystallization Protocols for High-Purity Compounds

Crystallization is a powerful purification technique for obtaining solid compounds in a highly pure, crystalline form. orgchemboulder.com It relies on the principle that a compound is typically more soluble in a hot solvent than in a cold one. As a saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of crystals while impurities remain in the solution (mother liquor). orgchemboulder.comsolubilityofthings.com This method is particularly effective as a final purification step to ensure high isotopic integrity and remove trace impurities that may be difficult to separate chromatographically.

Several crystallization techniques can be employed, including:

Slow Evaporation: The solvent is allowed to evaporate slowly from the solution, gradually increasing the solute concentration and inducing crystallization. unifr.ch

Cooling Crystallization: A saturated solution is slowly cooled to decrease the solubility of the compound, causing it to crystallize. Rapid cooling generally produces smaller crystals, while slow cooling yields larger ones. esisresearch.org

Solvent/Anti-solvent Diffusion: The compound is dissolved in a "good" solvent, and an "anti-solvent" (in which the compound is insoluble) is slowly introduced, often by layering or vapor diffusion, to induce precipitation and crystal growth. solubilityofthings.comunifr.ch

The choice of solvent is crucial and is determined experimentally. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, a systematic screening of various solvents and solvent mixtures would be necessary to identify the optimal conditions for yielding high-purity crystals suitable for analytical characterization.

Table 4: Hypothetical Crystallization Protocols for this compound

| Solvent System | Technique | Hypothetical Recovery Yield (%) | Final Isotopic Purity (%) | Crystal Quality |

|---|---|---|---|---|

| Ethanol/Water | Slow Cooling | 85 | >99.5% | Well-formed needles |

| Acetone | Slow Evaporation | 70 | >99.5% | Large prisms |

| Ethyl Acetate/Hexane | Anti-solvent Diffusion | 90 | >99.5% | Fine powder |

| Isopropanol | Slow Cooling | 78 | >99.5% | Plates |

Sophisticated Spectroscopic and Structural Elucidation Techniques for Methyloxamide 2 Oxime D3

Application of High-Resolution Nuclear Magnetic Resonance Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including isotopically labeled compounds like Methyloxamide 2-Oxime-d3.

Deuterium (B1214612) NMR Spectroscopy for Labeling Confirmation

Deuterium (²H) NMR spectroscopy provides direct evidence for the incorporation of deuterium into the molecular structure. In the case of this compound, the presence of a deuterium atom on the methyl group can be unequivocally confirmed by acquiring a ²H NMR spectrum. A single resonance peak would be expected in the ²H NMR spectrum, corresponding to the deuterated methyl group (-CD₃). The chemical shift of this signal would be very similar to the proton chemical shift of a standard methyl group in a similar chemical environment, typically in the range of 2.5-3.5 ppm. The observation of this peak confirms the successful isotopic labeling.

Table 1: Hypothetical ¹H and ²H NMR Data for this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | N-H | 8.0-9.0 | Singlet |

| ¹H | O-H (oxime) | 10.0-12.0 | Singlet |

| ¹H | C(O)-H | 7.5-8.5 | Singlet |

Note: The chemical shifts are hypothetical and based on typical values for similar functional groups.

Multi-Dimensional NMR Techniques for Structure Assignment

To fully assign the structure of this compound and confirm the connectivity of the atoms, multi-dimensional NMR techniques are employed. These include:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. While the deuterated methyl group will not show a correlation in a ¹H-¹H COSY, this technique is still useful for confirming the absence of protons on the labeled methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would show a correlation between the N-H proton and its attached nitrogen (if ¹⁵N is observed) and the C(O)-H proton and its corresponding carbon. The absence of a cross-peak for the deuterated methyl group in a ¹H-¹³C HSQC would further confirm the deuteration.

Advanced Mass Spectrometry for Isotopic Purity Verification

Mass spectrometry is a powerful technique for determining the molecular weight and isotopic composition of a compound.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For this compound (C₂H₂D₃N₃O₂), the expected exact mass of the molecular ion [M]⁺ would be different from its non-deuterated counterpart, N-methyloxamide 2-oxime (C₂H₅N₃O₂). This difference in mass confirms the incorporation of three deuterium atoms.

Table 2: Theoretical Exact Masses of Methyloxamide 2-Oxime Isotopologues

| Compound | Formula | Theoretical Exact Mass [M]⁺ |

|---|---|---|

| N-methyloxamide 2-oxime | C₂H₅N₃O₂ | 103.0382 |

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. This technique provides valuable information about the structure of the molecule and the location of the isotopic label. The fragmentation pattern of the deuterated compound is expected to differ from the non-deuterated analogue. For example, fragments containing the methyl group will have a mass shift of +3 Da, confirming that the deuterium label is stable and located on the methyl group. Common fragmentation pathways for oximes can include the loss of small neutral molecules like H₂O or NO.

Infrared and Raman Spectroscopic Analysis of Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The substitution of hydrogen with deuterium leads to a predictable shift in the vibrational frequencies of the bonds involving the deuterium atom.

In this compound, the most significant changes in the IR and Raman spectra, compared to the non-deuterated compound, would be observed for the stretching and bending vibrations of the C-D bonds in the methyl group. The C-D stretching vibrations are expected to appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹). This isotopic shift is a hallmark of successful deuteration.

Table 3: Expected Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| O-H (oxime) | Stretching | 3100-3500 |

| N-H | Stretching | 3300-3500 |

| C=O (amide) | Stretching | 1650-1690 |

| C=N (oxime) | Stretching | 1620-1680 |

Note: These are approximate frequency ranges and can be influenced by the specific molecular environment.

By combining the data from these advanced spectroscopic techniques, a comprehensive and unambiguous characterization of this compound can be achieved, confirming its identity, structure, and isotopic purity.

Investigating Deuterium Isotope Effects on Vibrational Frequencies

The substitution of a protium (B1232500) (¹H) atom with a deuterium (²H or D) atom in the hydroxyl group of this compound induces a predictable and significant effect on its vibrational spectrum. This phenomenon, known as the kinetic isotope effect, is primarily due to the mass difference between the two isotopes. The vibrational frequency of a bond is inversely proportional to the square root of the reduced mass of the atoms involved. As deuterium is approximately twice as heavy as protium, the frequency of the O-D stretching vibration is expected to be lower than the corresponding O-H stretch by a factor of approximately √2 (≈ 1.41).

This isotopic shift is a powerful tool for vibrational assignment. In the infrared (IR) spectrum of an oxime, the O-H stretching vibration typically appears as a broad band in the region of 3150-3600 cm⁻¹. wikipedia.orgcdnsciencepub.com Upon deuteration to form this compound, this band is expected to shift to a lower wavenumber, theoretically around 2300-2550 cm⁻¹. Similarly, the O-H bending vibration would also shift to a lower frequency. These shifts provide unambiguous evidence for the successful incorporation of deuterium and aid in the precise assignment of vibrational modes associated with the oxime group. Other vibrational modes within the molecule that are coupled to the O-H group motion will also experience smaller shifts.

The table below illustrates the theoretical effect of deuteration on the principal vibrational frequencies of the oxime group in this compound, based on typical values for non-deuterated oximes. wikipedia.org

| Vibrational Mode | Typical Frequency Range (O-H) (cm⁻¹) | Theoretical Frequency Range (O-D) (cm⁻¹) |

| O-H/O-D Stretch | 3150 - 3600 | ~2375 - 2550 |

| C=N Stretch | ~1665 | ~1660 (minor shift) |

| N-O Stretch | ~945 | ~940 (minor shift) |

Note: The data for this compound are theoretical estimations based on established principles of isotopic substitution. Actual values may vary.

Conformation Analysis through Vibrational Spectroscopy

Vibrational spectroscopy is a highly effective method for analyzing the conformational landscape of flexible molecules. For this compound, rotation around the single bonds (e.g., the C-C and C-N bonds) can lead to the existence of different rotational isomers, or conformers. Each stable conformer possesses a unique three-dimensional structure and, consequently, a distinct set of vibrational frequencies.

The differences in the spectra of various conformers are often most apparent in the "fingerprint region" of the IR spectrum (below 1500 cm⁻¹), where complex bending, rocking, and skeletal vibrations occur. By comparing the experimental spectrum with spectra predicted by computational chemistry methods (such as Density Functional Theory, DFT) for different possible conformers, the most stable conformation in a given state (gas, liquid, or solid) can be identified. For example, the relative orientation of the methyl, amide, and deuterated oxime groups could lead to conformers with different symmetries and dipole moments, resulting in measurable changes in the positions and intensities of the IR bands.

X-ray Crystallography for Solid-State Structural Determination

Elucidation of Molecular Geometry and Intermolecular Interactions

An X-ray crystallographic analysis of this compound would yield a detailed molecular model. Key structural parameters that would be determined include:

Bond Lengths: The precise lengths of all covalent bonds, such as C=O, C-N, C=N, N-O, and O-D.

Bond Angles: The angles between adjacent bonds, defining the geometry around each atom.

Torsion Angles: These angles describe the conformation of the molecule, for instance, the dihedral angle between the amide plane and the oxime plane.

Based on studies of similar small molecules, the acetamide and oxime functional groups are expected to be relatively planar. The analysis would also reveal non-covalent intermolecular interactions that stabilize the crystal structure, such as van der Waals forces and, most importantly, hydrogen bonding.

Analysis of Hydrogen Bonding Networks

In the solid state, molecules containing both hydrogen bond donors (like the oxime's O-D group and the amide's N-H groups) and acceptors (the oxime nitrogen, the oxime oxygen, and the amide oxygen) typically form extensive hydrogen bonding networks. acs.orgscispace.com Studies on a wide range of oximes have shown that a very common and robust interaction is the formation of a hydrogen bond between the hydroxyl group of one molecule and the nitrogen atom of a neighboring molecule (O-H···N). acs.orgscispace.com

For this compound, the primary hydrogen bond donor is the deuterated hydroxyl group. It is highly probable that the crystal structure would be stabilized by O-D···N interactions. These interactions can lead to the formation of specific supramolecular assemblies, known as synthons. Common motifs observed in oxime crystal structures include: acs.orgscispace.com

Dimers: Two molecules associate through a pair of O-D···N hydrogen bonds, forming a cyclic R₂²(6) graph-set motif.

Catemers (Chains): Each molecule donates one O-D···N hydrogen bond and accepts another, leading to the formation of infinite one-dimensional chains.

The amide group (-CONH₂) of this compound introduces additional possibilities for hydrogen bonding, such as N-H···O=C interactions, potentially leading to more complex, multi-dimensional networks. researchgate.net The precise nature of this network would be fully elucidated by a single-crystal X-ray diffraction study.

Theoretical and Computational Investigations of Methyloxamide 2 Oxime D3

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and, consequently, other molecular properties.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a popular and effective method for calculating the ground state properties of molecules due to its balance of accuracy and computational cost. ku.ac.aebiointerfaceresearch.com For Methyloxamide 2-Oxime-d3, DFT calculations are employed to predict its optimized molecular geometry, electronic properties, and thermodynamic stability. A common approach involves using a functional, such as B3LYP, in conjunction with a basis set like 6-31G(d,p) to model the molecule's electron density and energy.

The optimized geometry from DFT calculations provides key information on bond lengths, bond angles, and dihedral angles. For this compound, particular attention is given to the C=N oxime bond and the orientation of the deuterated methyl group. The electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are also determined. The HOMO-LUMO gap is a crucial parameter that provides insights into the molecule's chemical reactivity and electronic transitions.

Table 1: Calculated Ground State Properties of this compound using DFT (B3LYP/6-31G(d,p))

| Property | Calculated Value |

| Total Energy (Hartree) | -358.123456 |

| HOMO Energy (eV) | -7.123 |

| LUMO Energy (eV) | 1.456 |

| HOMO-LUMO Gap (eV) | 8.579 |

| Dipole Moment (Debye) | 2.87 |

Note: The data in this table is hypothetical and for illustrative purposes.

Ab Initio Methods for High-Accuracy Structure Predictions

For even higher accuracy in structural predictions, ab initio methods, which are based on first principles without empirical parameterization, can be utilized. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding than DFT, can provide benchmark-quality geometric parameters. These high-level calculations are particularly useful for validating the results obtained from DFT and for situations where a very precise understanding of the molecular structure is required. For this compound, ab initio calculations can refine the bond lengths and angles, especially for the bonds involving the deuterium (B1214612) atom, which can exhibit subtle differences compared to their protium (B1232500) counterparts.

Computational Spectroscopic Simulations

Computational methods are invaluable for predicting and interpreting various types of molecular spectra. These simulations provide a direct link between the calculated molecular properties and experimental observations.

Prediction of NMR Chemical Shifts for Deuterated Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational prediction of NMR chemical shifts can aid in the assignment of experimental spectra and provide confidence in the proposed structure. nih.govrsc.orgnih.gov For this compound, the prediction of ¹H, ¹³C, and even ²H (deuterium) NMR chemical shifts is of interest. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR shielding tensors, which are then converted to chemical shifts. nih.gov The presence of deuterium can have a small but measurable effect on the chemical shifts of nearby nuclei, known as an isotope effect, which can also be investigated computationally. mdpi.com

Table 2: Predicted NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift | Predicted ¹³C Chemical Shift |

| C1 (Carbonyl) | - | 165.4 |

| C2 (Oxime) | - | 152.1 |

| C3 (Methyl) | 2.1 (residual H) | 12.8 |

| N1 (Amide) | 8.2 | - |

| N2 (Oxime) | - | - |

| O1 (Carbonyl) | - | - |

| O2 (Oxime) | 10.5 | - |

Note: The data in this table is hypothetical and for illustrative purposes. The ¹H shift for the deuterated methyl group represents a hypothetical residual protium signal.

Vibrational Frequency Calculations for IR and Raman Assignments

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. Theoretical frequency calculations are essential for assigning the observed spectral bands to specific molecular motions. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational frequencies and their corresponding normal modes can be obtained. For this compound, these calculations can predict the shifts in vibrational frequencies upon deuteration of the methyl group. The C-D stretching and bending vibrations will appear at lower frequencies compared to the corresponding C-H vibrations due to the heavier mass of deuterium. This isotopic shift is a key signature that can be used to confirm the position of the deuterium label.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations typically focus on a single, optimized molecular structure, molecules are dynamic entities that can exist in multiple conformations and are often studied in solution. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.govmdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational landscape of this compound and the influence of solvent molecules on its structure and dynamics. semanticscholar.org

Exploration of Conformational Landscapes

The conformational landscape of this compound is primarily dictated by the rotational barriers around its single bonds. Theoretical chemistry provides powerful tools to explore these landscapes, offering insights into the molecule's preferred shapes and the energy required to transition between them. Density Functional Theory (DFT) is a common computational method for such investigations, allowing for the calculation of potential energy surfaces associated with the rotation of specific dihedral angles.

Computational scans of the potential energy surface, performed by systematically rotating these dihedral angles and calculating the corresponding energy, can identify the stable conformers (energy minima) and the transition states (saddle points) connecting them. These calculations can reveal the most likely three-dimensional structures the molecule will adopt. For molecules containing amide and oxime groups, planar or near-planar arrangements are often favored due to delocalization of pi-electrons.

Below is a hypothetical data table illustrating the kind of results that would be obtained from a DFT study on the rotational barriers of the key dihedral angles in this compound.

| Dihedral Angle | Rotational Barrier (kcal/mol) | Most Stable Conformation (degrees) | Notes |

| H₃C-N-C=O | 2.5 - 4.0 | 180 (anti-periplanar) | Rotation is somewhat restricted due to partial double bond character of the C-N bond. |

| N-C-C=N | 5.0 - 7.5 | 0 (syn-periplanar) and 180 (anti-periplanar) | Two stable conformers are possible, with the relative energies depending on intramolecular interactions. |

| C-C=N-O | 8.0 - 12.0 | 180 (anti-periplanar) | The C=N double bond significantly restricts rotation. |

Note: The data in this table is illustrative and based on typical values for similar functional groups. Specific values for this compound would require dedicated computational studies.

Interactions with Solvent Environments

The behavior of this compound in a solution is critically influenced by its interactions with the surrounding solvent molecules. Computational chemistry can model these interactions to predict how the solvent affects the molecule's structure, stability, and reactivity. The Polarized Continuum Model (PCM) is a widely used implicit solvation model that can provide valuable insights into these effects. biointerfaceresearch.com

In a polar solvent like water or ethanol (B145695), this compound would be expected to form hydrogen bonds. The oxygen and nitrogen atoms of the amide and oxime groups can act as hydrogen bond acceptors, while the N-H proton of the amide can act as a hydrogen bond donor. These interactions would stabilize the molecule in solution. The strength and nature of these hydrogen bonds can be investigated using quantum mechanical calculations. mdpi.com

Explicit solvation models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of the local solvent structure around the solute. These computationally intensive methods can reveal specific hydrogen bonding networks and their impact on the conformational preferences of this compound. For instance, a protic solvent might preferentially stabilize a conformer where the hydrogen bond donating and accepting sites are more accessible.

The following table presents hypothetical data from a computational study on the interaction energies of this compound with different solvents, illustrating the potential impact of the solvent environment.

| Solvent | Dielectric Constant | Predominant Interaction Type | Calculated Interaction Energy (kcal/mol) |

| Water | 78.4 | Hydrogen Bonding, Dipole-Dipole | -10 to -15 |

| Ethanol | 24.5 | Hydrogen Bonding, Dipole-Dipole | -8 to -12 |

| Dichloromethane | 8.9 | Dipole-Dipole | -4 to -7 |

| Toluene | 2.4 | van der Waals | -1 to -3 |

Note: The data in this table is illustrative and intended to show the expected trends in solvent-solute interactions. Actual values would be subject to the specific computational methods employed.

The choice of solvent can influence the equilibrium between different conformers. A more polar solvent would likely favor more polar conformers of this compound. Computational studies can quantify these solvent effects on the relative energies of the conformers, providing a deeper understanding of the molecule's behavior in different chemical environments. sciepub.com

Chemical Reactivity and Mechanistic Studies Involving Methyloxamide 2 Oxime D3

Kinetic Isotope Effect (KIE) Studies for Reaction Mechanism Elucidation

The kinetic isotope effect is a change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. chem-station.com For Methyloxamide 2-Oxime-d3, the focus is on the deuterium (B1214612) atoms of the methyl group. KIE studies are instrumental in understanding the rate-determining step of a reaction and the nature of the transition state. nih.gov

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. In the context of this compound, a primary KIE would be expected in reactions where a C-D bond of the methyl group is cleaved during the slowest step.

A secondary kinetic isotope effect occurs when the isotopically labeled atom is not directly involved in bond breaking or formation in the rate-determining step. Instead, the effect arises from a change in the hybridization or coordination number of the carbon atom to which the deuterium is attached. For this compound, a secondary KIE could be observed in reactions that alter the steric or electronic environment of the methyl group in the transition state.

α-secondary KIEs are observed when the isotopic substitution is on the carbon atom undergoing a change in hybridization.

β-secondary KIEs are observed when the isotopic substitution is on a carbon atom adjacent to the reacting center.

The magnitude of the KIE (kH/kD) provides valuable mechanistic information. A kH/kD > 1 indicates a normal KIE, suggesting that the C-H bond is stronger in the reactant than in the transition state. A kH/kD < 1 signifies an inverse KIE, implying that the bond is stronger in the transition state. mdpi.com

Table 1: Hypothetical Kinetic Isotope Effects for Reactions of this compound

| Reaction Type | Observed kH/kD | Interpretation |

| Hydrogen abstraction from the methyl group | 6.5 | Significant primary KIE, indicating C-D bond cleavage in the rate-determining step. |

| Nucleophilic attack at the oxime carbon | 1.15 | Small secondary KIE, suggesting a change in hybridization at the oxime carbon affecting the methyl group's vibrational modes. |

| Beckmann rearrangement | 0.95 | Inverse secondary KIE, possibly due to increased steric crowding at the methyl group in the transition state. |

The precise value of the KIE can offer insights into the geometry and vibrational nature of the transition state. nih.gov For instance, in a reaction involving the methyl group of this compound, a large primary KIE suggests a transition state where the C-D bond is significantly weakened. Conversely, a small secondary KIE might indicate a transition state that closely resembles either the reactants or the products.

Computational models are often used in conjunction with experimental KIE data to build a more detailed picture of the transition state. nih.gov By calculating the vibrational frequencies of the reactant and various proposed transition state structures, a theoretical KIE can be determined and compared with the experimental value to validate the proposed mechanism.

Role as a Mechanistic Probe in Organic Transformations

The deuterium label in this compound serves as a tracer, allowing chemists to follow the fate of the methyl group throughout a chemical transformation.

In reactions involving molecular rearrangements, the position of the deuterium label in the product can unambiguously determine the migration pathway of the methyl group. For example, in a hypothetical rearrangement where the methyl group of this compound migrates, mass spectrometry or NMR spectroscopy of the product would reveal the new location of the d3-methyl group, thereby confirming the rearrangement pattern. A notable example of a rearrangement in oximes is the Beckmann rearrangement, where an alkyl group migrates to an electron-deficient nitrogen atom. masterorganicchemistry.com

In multi-step reactions, isolating and characterizing intermediates can be challenging. Isotopic labeling can provide evidence for the existence of a particular intermediate. If this compound is proposed to form an intermediate, the presence of the d3-label in subsequently formed products can support the proposed reaction pathway. Furthermore, if the formation of the intermediate is reversible, deuterium scrambling could be observed, providing further mechanistic detail.

Table 2: Hypothetical Application of this compound in Mechanistic Studies

| Study | Observation | Mechanistic Implication |

| Rearrangement Reaction | The d3-methyl group is found bonded to the nitrogen atom in the final amide product. | Confirms a Beckmann-type rearrangement pathway. |

| Radical Reaction | The d3-methyl radical is trapped by a spin-trapping agent. | Provides evidence for a reaction mechanism involving homolytic cleavage of the C-C bond adjacent to the oxime. |

| Isomerization | No deuterium exchange is observed with the solvent. | Indicates that the isomerization mechanism does not involve deprotonation/reprotonation of the methyl group. |

Acid-Base Chemistry and Tautomerism Investigations

The presence of deuterium can influence the acid-base properties of a molecule. Generally, deuterated acids are slightly weaker than their protiated counterparts. nih.gov This is due to the lower zero-point energy of the O-D bond compared to the O-H bond in the case of oximes, which act as weak acids. noaa.gov Therefore, the pKa of the oxime hydroxyl group in this compound is expected to be slightly higher than that of the non-deuterated compound in D₂O versus H₂O.

Oximes can exist in tautomeric equilibrium with their corresponding nitroso compounds, although this equilibrium usually heavily favors the oxime form. researchgate.net Theoretical studies on similar systems suggest that the energy barrier for tautomerization can be significant. researchgate.net The deuterium label in this compound is not directly on the tautomerizable proton of the oxime. However, studies on the acid-base properties in deuterated solvents would be crucial for understanding its behavior in different chemical environments. Investigations could reveal subtle differences in the tautomeric equilibrium constant due to solvent isotope effects. nih.gov The stability of different tautomers can be influenced by the solvent, and in some cases, diastereomers of the oxime (E/Z) can also be in equilibrium. rsc.org

Protonation and Deprotonation Equilibria

The oxime group of this compound contains a weakly acidic proton on the hydroxyl moiety, allowing it to participate in protonation and deprotonation equilibria. In aqueous solutions, this equilibrium is critical as it dictates the charge and nucleophilicity of the molecule. The deprotonation of the oxime results in the formation of a negatively charged oximato species, which is a significantly stronger nucleophile and a potent ligand for metal ions. at.ua

The acidity of the oxime is quantified by its acid dissociation constant (pKa). The equilibrium can be represented as follows:

CH3C(=NOH)C(=O)NH2 <=> CH3C(=NO-)C(=O)NH2 + H+

Studies on analogous aliphatic oximes indicate that the pKa value is influenced by the electronic effects of adjacent functional groups. nih.gov The electron-withdrawing nature of the amide group in this compound is expected to increase the acidity of the oxime proton compared to simple alkyl oximes. The diprotonated form of the oxime can also be generated in strongly acidic media, which facilitates certain reduction reactions by creating a better leaving group (OH2+). nih.gov

The deuterium labeling on the methyl group is not expected to have a discernible electronic effect on the pKa of the distant oxime proton. However, it provides a distinct signature in analytical techniques like Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for precise tracking of the molecule in complex mixtures.

Table 1: Expected Acid-Base Properties of this compound

| Property | Expected Value/Behavior | Significance |

|---|---|---|

| pKa (Oxime Proton) | 9.5 - 10.5 | Governs the ratio of neutral oxime to anionic oximato form at a given pH. |

| Protonation Site | Oxime Nitrogen | Occurs in strongly acidic conditions, activating the C=N bond. nih.gov |

| Deprotonation Site | Oxime Oxygen | Generates the oximato anion, a key species in coordination chemistry. at.ua |

Oxime-Nitrosone Tautomerization Studies

Oxime-nitrosone tautomerism is an equilibrium between the oxime form and its corresponding nitrosoalkane isomer. at.ua This process typically involves the migration of a proton from the oxime oxygen to the α-carbon. However, for this compound, the relevant tautomerism involves the isomeric nitroso form.

CH3C(=NOH)C(=O)NH2 (Oxime) <=> CH3CH(N=O)C(=O)NH2 (Nitroso)

Primary and secondary nitrosoalkanes are generally unstable and tend to irreversibly rearrange to the more stable oxime form. at.ua Theoretical studies, often employing Density Functional Theory (DFT) calculations, have investigated this isomerization process, revealing that it can proceed through different mechanistic pathways, including bimolecular processes involving two oxime molecules. researchgate.net

The use of isotopically labeled compounds like this compound is invaluable for studying such mechanisms. wikipedia.orgmusechem.com While the d3-label on the methyl group is not directly involved in the proton transfer of this specific tautomerization, it can be used to monitor the molecule and distinguish it from non-labeled species in reaction mixtures. If the deuterium were placed on the α-carbon, it would allow for the direct measurement of kinetic isotope effects, providing definitive evidence for the rate-determining step of the tautomerization. researchgate.net Such studies are crucial for validating proposed reaction mechanisms. researchgate.net

Coordination Chemistry and Ligand Binding Studies

Oximes are highly versatile ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metal ions. at.uanih.gov Their ability to act as ligands stems from the presence of lone pairs of electrons on both the nitrogen and oxygen atoms of the oxime group.

Investigation of Chelation Properties with Transition Metals

This compound, particularly in its deprotonated oximato form, is an excellent chelating agent. Chelation involves the formation of two or more separate coordinate bonds between a ligand and a single central metal ion, resulting in the formation of a stable ring structure. The stability of these complexes is a key reason for the extensive use of oximes in analytical chemistry and catalysis. mdpi.comwikipedia.org

The oximato form of this compound can act as a bidentate ligand, coordinating to a metal ion through both the nitrogen and oxygen atoms. This N,O-coordination mode forms a stable five-membered chelate ring, a common and highly favored arrangement in coordination chemistry.

The general reaction for the formation of a 1:2 metal-ligand complex with a divalent metal ion (M²⁺) can be depicted as:

M²⁺ + 2 CH3C(=NOH)C(=O)NH2 -> M[CH3C(=NO)C(=O)NH2]2 + 2 H+

Common transition metals that form stable complexes with oxime-based ligands include nickel(II), copper(II), cobalt(II), and palladium(II). niscpr.res.intandfonline.comxavier.edu The formation and stability of these complexes are highly dependent on factors such as pH, solvent, and the nature of the metal ion. niscpr.res.in

Table 2: Potential Coordination Behavior of this compound

| Metal Ion | Expected Geometry | Coordination Mode | Research Interest |

|---|---|---|---|

| Ni(II) | Square Planar | N,N- or N,O-coordination | Model compounds for bioinorganic systems. nih.gov |

| Cu(II) | Square Planar / Distorted Octahedral | N,O-bidentate chelation | Catalytic applications. tandfonline.com |

| Co(II)/(III) | Octahedral | N,O-bidentate chelation | Can stabilize different oxidation states. tandfonline.com |

| Pd(II)/Pt(II) | Square Planar | N,N-coordination | Synthesis of Werner-type complexes. mdpi.com |

Characterization of Metal-Oxime Complexes

The synthesis of metal complexes with this compound would yield coordination compounds whose structure and properties can be elucidated using a variety of spectroscopic and analytical methods.

Infrared (IR) Spectroscopy: Coordination of the oxime to a metal ion leads to characteristic shifts in the vibrational frequencies of the C=N and N-O bonds. A shift in the C=N stretching frequency (typically around 1665 cm⁻¹) and the N-O stretching frequency (around 945 cm⁻¹) provides direct evidence of ligand binding. wikipedia.org

UV-Visible Spectroscopy: The formation of metal complexes often results in the appearance of new absorption bands in the visible region of the spectrum. These bands arise from d-d electronic transitions within the metal ion's d-orbitals, and their position and intensity provide information about the coordination geometry of the metal center (e.g., octahedral or square planar). tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the ligand within the complex. The deuterium label in this compound makes it invisible in ¹H NMR, which can be a useful technique for simplifying complex spectra. Furthermore, ²H (deuterium) NMR can be employed to probe the local environment of the labeled methyl group within the metal complex.

X-ray Crystallography: This technique provides unambiguous, detailed information about the three-dimensional structure of the metal-oxime complex in the solid state. It can confirm the coordination number, geometry of the metal center, and the specific atoms of the ligand that are bonded to the metal. mdpi.com

The characterization of these complexes is fundamental to understanding their stability, reactivity, and potential applications in areas such as catalysis and materials science. xavier.edubingol.edu.tr

Analytical Method Development and Applications of Methyloxamide 2 Oxime D3

Development of Reference Standards for Quantitative Analysis

The precision and accuracy of quantitative analytical chemistry are fundamentally reliant on the quality and utility of reference standards. Isotopically labeled compounds, such as Methyloxamide 2-Oxime-d3, are paramount in this regard, particularly within mass spectrometry-based analyses. Their value is derived from being chemically identical to the analyte of interest, with the exception of a deliberate mass difference due to isotopic enrichment. This distinction in mass allows for clear differentiation by a mass spectrometer, while ensuring their behavior throughout the analytical process mirrors that of the non-labeled analyte.

Use as an Internal Standard in Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive method for achieving high accuracy in quantitative measurements. nih.gov The core principle of this technique involves the addition of a known quantity of an isotopically labeled version of the analyte, which serves as an internal standard (IS), to a sample before any processing. This compound is an exemplary internal standard for the quantification of its unlabeled analogue, methyloxamide 2-oxime.

The primary benefit of employing a stable isotope-labeled internal standard like this compound is its capacity to correct for procedural variations and analyte loss during sample preparation and analysis. nih.gov Because the labeled and unlabeled forms are chemically indistinguishable, they behave almost identically during critical steps such as extraction, derivatization, and chromatographic separation. Consequently, any loss of the target analyte is mirrored by a proportional loss of the internal standard. By determining the ratio of the mass spectrometric signals of the analyte to the internal standard, a precise quantification can be made that is independent of sample recovery variations.

Table 1: Characteristics of Methyloxamide 2-Oxime and Its Deuterated Internal Standard

| Property | Methyloxamide 2-Oxime | This compound |

|---|---|---|

| Molecular Formula | C₃H₅N₃O₂ | C₃H₂D₃N₃O₂ |

| Monoisotopic Mass | 115.0382 u | 118.0570 u |

| Deuterium (B1214612) Enrichment | Not Applicable | Typically >98% |

| Function | Analyte | Internal Standard |

Calibration Curve Generation for Analytically Challenging Analytes

The construction of a dependable calibration curve is a prerequisite for accurate quantification. This is achieved by analyzing a set of calibration standards with known analyte concentrations and a fixed concentration of the internal standard. The resulting response ratio of the analyte to the internal standard is then plotted against the analyte's concentration to form the calibration curve.

For analytes that are difficult to measure, perhaps due to low concentrations or presence in complex sample types, the use of an internal standard such as this compound is indispensable. It aids in mitigating "matrix effects," where other components in the sample can suppress or enhance the analyte's signal. By normalizing the analyte's response to that of the internal standard, the influence of these matrix effects is substantially reduced, yielding a more accurate and reliable calibration curve.

Methodologies for Trace Analysis in Complex Matrices

The quantification of compounds at trace levels within complex biological, environmental, or food-related samples poses considerable analytical hurdles. The multitude of components in these matrices can interfere with the analysis, compromising both accuracy and sensitivity. The application of advanced analytical methods, frequently paired with isotopically labeled internal standards like this compound, is vital for surmounting these difficulties.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Validation

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a leading technique for trace analysis, lauded for its exceptional selectivity, sensitivity, and specificity. nih.govepa.govdntb.gov.ua A validated LC-MS/MS method for quantifying a target analyte using this compound as an internal standard would typically encompass:

Sample Preparation: The initial step involves extracting the analyte and internal standard from the sample matrix and eliminating interfering substances.

Chromatographic Separation: The extract is then introduced into a liquid chromatograph, where the analyte and internal standard are separated from other constituents.

Mass Spectrometric Detection: Post-separation, the compounds are detected by the mass spectrometer, often using Multiple Reaction Monitoring (MRM) to track specific ion transitions for both the analyte and the internal standard, thereby enhancing selectivity. epa.gov

Method validation is a critical process to ensure the data's reliability, assessing parameters like linearity, accuracy, precision, and limits of detection and quantification.

Table 2: Illustrative LC-MS/MS Parameters

| Parameter | Analyte (Methyloxamide 2-Oxime) | Internal Standard (this compound) |

|---|---|---|

| Precursor Ion (m/z) | 116.0 | 119.0 |

| Product Ion (m/z) | 72.0 | 75.0 |

| Collision Energy (eV) | 15 | 15 |

| Retention Time (min) | 3.1 | 3.1 |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

While LC-MS/MS is frequently the method of choice, Gas Chromatography-Mass Spectrometry (GC-MS) presents a viable alternative for volatile compounds or those that can be chemically modified (derivatized) to become volatile. For a compound such as methyloxamide 2-oxime, derivatization would be a necessary step to enhance its suitability for GC analysis.

In a GC-MS method, both the analyte and the internal standard (this compound) would undergo the same derivatization process before being introduced to the gas chromatograph. mdpi.com The principles of using an isotopically labeled internal standard to correct for analytical variability remain the same as in LC-MS/MS.

Applications in Research for Isotope Tracing Experiments

Isotope tracing is a powerful research methodology used to track the metabolic fate of compounds in biological systems, their degradation pathways in the environment, and to elucidate chemical reaction mechanisms. nih.govnih.gov By introducing a stable isotope-labeled compound into a system, scientists can follow the journey of the isotopes as they are incorporated into various other molecules.

This compound can be employed in such studies to investigate the metabolic pathways of methyloxamide 2-oxime. nih.gov After administration of the labeled compound, the appearance of the deuterium label in different metabolites can be monitored by mass spectrometry. This provides direct evidence of the biotransformation processes the parent compound undergoes. The distinct mass increase imparted by the deuterium atoms serves as a clear and unambiguous marker to trace the compound's transformation products.

Elucidation of Metabolic Pathways in In Vitro Systems

Information regarding the specific in vitro metabolic pathways of this compound is not available in the public domain. Scientific literature extensively covers the metabolism of related compounds, such as O-methyl amidoxime prodrugs, which undergo metabolic transformations including O-demethylation and N-dehydroxylation, often mediated by cytochrome P450 (CYP) enzymes in liver microsomes. These reactions are crucial for the conversion of prodrugs into their active forms.

The use of deuterated compounds, like this compound, is a common strategy in drug metabolism studies. The deuterium label provides a distinct mass signature that facilitates the tracking and identification of metabolites using mass spectrometry. This isotopic labeling helps to differentiate drug-related metabolites from endogenous molecules, thereby aiding in the elucidation of metabolic pathways.

In a typical in vitro metabolism study, a compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes. Following incubation, the mixture is analyzed by techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) to separate and identify the parent compound and its metabolites. The observed mass shifts between the parent drug and its metabolites can indicate the type of metabolic reaction that has occurred (e.g., a +16 Da shift often indicates hydroxylation).

While direct studies on this compound are not publicly documented, the general principles of in vitro metabolism of oximes and the utility of deuterium labeling are well-established in the field of drug discovery and development.

Tracking Chemical Transformations in Non-Biological Systems

There is no publicly available information detailing the specific chemical transformations of this compound in non-biological systems. However, the chemical reactivity of the oxime functional group is well-documented. Oximes can undergo various transformations, including hydrolysis, reduction, oxidation, and rearrangement, depending on the reaction conditions.

The presence of a deuterium label at the 2-oxime position could potentially influence the rate of certain chemical reactions due to the kinetic isotope effect (KIE). The C-D bond is stronger than a C-H bond, which can lead to a slower reaction rate if this bond is broken in the rate-determining step of a reaction. This property is often exploited in mechanistic studies to understand reaction pathways.

In non-biological systems, the stability and degradation of a compound can be assessed under various conditions, such as different pH values, temperatures, and in the presence of light (photostability). Analytical techniques like HPLC and NMR spectroscopy are commonly used to monitor the degradation of the parent compound and the formation of transformation products over time. While no specific data exists for this compound, such studies would be crucial to understanding its chemical stability and potential degradation pathways outside of a biological context.

Advanced Research Directions and Future Perspectives for Methyloxamide 2 Oxime D3

Exploration of Novel Synthetic Pathways for Scalable Production

The accessibility of deuterated compounds is paramount for their widespread application. Future research will focus on developing novel, efficient, and scalable synthetic pathways for Methyloxamide 2-Oxime-d3. Traditional methods for deuterium (B1214612) labeling can be costly and may lack scalability, creating a bottleneck for extensive research and potential industrial applications. nih.govclearsynth.com

Emerging strategies that promise more efficient and scalable synthesis include:

Catalytic Hydrogen-Deuterium (H/D) Exchange: This is a highly attractive approach due to its atom economy. chem-station.com Advanced catalytic systems, potentially utilizing earth-abundant metals like iron or iridium-based complexes, can facilitate the direct exchange of protons for deuterons on the methyl group of a suitable precursor. nih.govchemistryviews.orgnih.gov The use of D2O (heavy water) as an inexpensive and safe deuterium source is a key advantage of this methodology. researchgate.netgoogle.com Research in this area will likely focus on catalyst development to ensure high regioselectivity and deuterium incorporation levels (>98%). researchgate.net

Continuous Flow Chemistry: Flow chemistry offers significant advantages for scalability, safety, and process control. colab.ws A continuous flow process for the deuteration step could allow for the production of kilogram quantities of this compound, a scale necessary for its use in large-scale screening campaigns or as a building block in pharmaceutical development. nih.govcolab.ws

Photoredox Catalysis: Visible-light mediated photoredox catalysis represents a modern, green approach to chemical synthesis. nih.gov Developing a radical-based H/D exchange process for a precursor to this compound could offer mild reaction conditions and high functional group tolerance, expanding the versatility of the synthetic route. nih.gov

The goal of this research is to move beyond small-scale laboratory preparations to robust, reproducible, and cost-effective production methods, making this compound readily available for the diverse applications outlined below. nih.gov

Integration into High-Throughput Screening Methodologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of millions of compounds. nih.govrsc.org The accuracy and reliability of HTS assays are critical, and isotopically labeled compounds like this compound are set to play a crucial role, particularly in mass spectrometry (MS)-based screening platforms. nih.govfrontiersin.orgtechnologynetworks.com

This compound can serve as an ideal internal standard for the quantitative analysis of its non-deuterated counterpart in HTS campaigns. clearsynth.comthalesnano.comacs.org When added to each well of a microtiter plate at a known concentration, it co-elutes with the analyte but is easily distinguished by its higher mass. texilajournal.com This allows for:

Correction for Matrix Effects: Biological samples are complex, and components of the matrix can enhance or suppress the ionization of the analyte, leading to inaccurate readings. clearsynth.comresearchgate.net A deuterated internal standard experiences the same matrix effects as the analyte, allowing for reliable normalization of the signal. texilajournal.comresearchgate.net

Improved Precision and Accuracy: By correcting for variations in sample preparation, injection volume, and instrument response, the use of a deuterated internal standard significantly improves the precision and accuracy of quantitative data. clearsynth.comlcms.cz

The integration of this compound into HTS workflows, especially those utilizing automated robotic systems and advanced MS detectors, will enable more reliable identification of "hit" compounds and reduce the rate of false positives and negatives. rsc.orgfrontiersin.org

| Well ID | Analyte (Proteo-form) Raw Signal | Internal Standard (d3-form) Raw Signal | Normalized Signal (Analyte/IS Ratio) | Interpretation |

|---|---|---|---|---|

| A1 (Control) | 105,000 | 98,000 | 1.07 | Baseline Activity |

| B5 (Test Cmpd 1) | 52,000 | 97,500 | 0.53 | Significant Inhibition |

| C2 (Test Cmpd 2) | 150,000 | 145,000 | 1.03 | No Effect (Signal suppression noted) |

| D8 (Test Cmpd 3) | 210,000 | 99,000 | 2.12 | Significant Activation |

Development of New Analytical Platforms Leveraging Deuterium Labeling

The unique physical properties of deuterium make deuterated compounds invaluable tools for developing and validating new analytical platforms. clearsynth.com this compound can be instrumental in advancing analytical techniques beyond HTS.

Quantitative Bioanalysis: In pharmacokinetic and metabolic studies, quantifying the levels of a compound and its metabolites in biological fluids is essential. thalesnano.com Developing liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for Methyloxamide 2-Oxime would be greatly enhanced by the availability of its d3-analog as an internal standard, ensuring the high accuracy required for regulatory submissions. nih.govsemanticscholar.orgmdpi.com

NMR Spectroscopy: In Nuclear Magnetic Resonance (NMR) spectroscopy, the replacement of a proton with a deuteron (B1233211) leads to the disappearance of the corresponding 1H signal and the appearance of a distinct 2H signal. clearsynth.com This can be used for unambiguous signal assignment in complex spectra and to study molecular dynamics and protein-ligand interactions. clearsynth.com

Metabolite Identification: When studying the metabolism of Methyloxamide 2-Oxime, using a 1:1 mixture of the proteo- and d3-forms results in a characteristic "doublet" signal in the mass spectrum for the parent compound and any metabolite that retains the deuterated methyl group. This unique isotopic signature simplifies the identification of metabolites in complex biological matrices. zeochem.com

Future analytical platforms could involve coupling techniques like supercritical fluid chromatography (SFC) with MS or developing novel ambient ionization MS methods, where this compound would serve as a crucial tool for method development and validation. rsc.org

Expansion of Mechanistic Studies into New Reaction Classes

One of the most powerful applications of deuterium labeling is in the elucidation of reaction mechanisms through the study of the kinetic isotope effect (KIE). chem-station.comlibretexts.orgwikipedia.org The KIE is the change in the rate of a reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org Because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, reactions that involve the cleavage of this bond in the rate-determining step proceed more slowly for the deuterated compound. libretexts.orgprinceton.edu

By comparing the reaction rates of Methyloxamide 2-Oxime and this compound, researchers can gain profound insights into reaction mechanisms.

Primary KIE: If the C-H bond on the methyl group is broken or formed in the rate-determining step of a reaction, a significant primary KIE (typically kH/kD of 2-7) will be observed. libretexts.org This provides direct evidence for the involvement of that bond in the slowest step of the reaction. princeton.edu

Secondary KIE: If the deuterated position is not directly involved in bond breaking but is near the reaction center, a smaller secondary KIE (kH/kD of 0.8-1.4) may be observed. libretexts.orgwikipedia.org This effect can provide subtle but valuable information about changes in hybridization or steric environment at the transition state. libretexts.orgnih.gov

This compound could be used to probe the mechanisms of a variety of reactions involving oximes, such as Beckmann rearrangements, cycloadditions, or redox reactions. Determining the KIE would help distinguish between proposed pathways and characterize the nature of transition states, a fundamental goal of physical organic chemistry. nih.govacs.org

| Reaction Type | Observed kH/kD | Mechanistic Interpretation |

|---|---|---|

| Oxidative C-H Activation | 5.8 | C-H bond cleavage is the rate-determining step (Primary KIE). libretexts.org |

| Nucleophilic Addition to Carbonyl | 1.1 | C-H bond is not broken; small normal secondary KIE suggests a change in hybridization at a nearby center. wikipedia.org |

| Beckmann Rearrangement | 1.0 | C-H bond on the methyl group is not involved in the rate-determining step. |

| Radical Abstraction | 6.5 | Hydrogen atom transfer from the methyl group is the rate-determining step (Primary KIE). princeton.edu |

Contribution to Fundamental Understanding of Deuterium Effects in Chemical Systems

Beyond its practical applications, studying a well-defined molecule like this compound can contribute to the fundamental understanding of deuterium's effects on molecular properties and reactivity. nih.gov The differences between protium (B1232500) and deuterium stem from quantum mechanics, specifically the difference in zero-point vibrational energy (ZPE). wikipedia.orgnih.govutdallas.edu

The C-D bond has a lower ZPE than the C-H bond, meaning it sits (B43327) lower in its potential energy well. libretexts.orgprinceton.edu This seemingly small difference is the origin of the KIE and also leads to other subtle but measurable physical differences. wikipedia.orgqlarivia.eu

Future fundamental research using this compound could involve:

High-Resolution Spectroscopy: Techniques like infrared (IR) spectroscopy can precisely measure the difference in vibrational frequencies between the C-H and C-D bonds, providing experimental data to validate and refine theoretical models. wikipedia.org

Computational Chemistry: Experimental KIEs and spectroscopic data for this compound can serve as benchmarks for testing and improving the accuracy of computational methods used to predict reaction barriers and transition state geometries. nih.gov

Solvent Isotope Effects: Studying reactions of Methyloxamide 2-Oxime in D2O versus H2O can reveal insights into the role of the solvent in the reaction mechanism and the nature of hydrogen bonding in the transition state. nih.gov

These fundamental studies, while seemingly academic, have far-reaching implications. A deep understanding of isotope effects is critical for fields ranging from materials science, where deuteration can enhance the lifetime of organic light-emitting diodes (OLEDs), to pharmaceutical science, where it can be used to fine-tune the metabolic stability of drugs. chem-station.comacs.orgrsc.org

| Property | C-H Bond | C-D Bond | Consequence |

|---|---|---|---|

| Reduced Mass (µ) | Lower | Higher | Affects vibrational frequency. epfl.ch |

| Vibrational Frequency (ν) | Higher | Lower | Leads to different IR absorption bands. wikipedia.org |

| Zero-Point Energy (ZPE) | Higher | Lower | Origin of the kinetic isotope effect. libretexts.orgwikipedia.org |

| Bond Dissociation Energy | Lower | Higher (~1.2 kcal/mol) | C-D bonds are stronger and less reactive. researchgate.net |

| Bond Length | Slightly longer | Slightly shorter | Can influence crystal packing and solid-state properties. rsc.org |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Methyloxamide 2-Oxime-d3 with isotopic purity?

- Methodological Answer : Synthesis typically involves deuterium substitution at specific positions using deuterated reagents (e.g., D₂O or deuterated solvents) under controlled conditions. For oxime formation, hydroxylamine-d₂ can be used to ensure isotopic labeling. Reaction progress should be monitored via LC-MS to confirm deuteration efficiency (>98% isotopic purity). Post-synthesis purification via recrystallization or chromatography is critical to remove non-deuterated byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR will show reduced signals for deuterated protons, while ¹³C NMR can confirm structural integrity. ²H NMR is optional but useful for isotopic purity verification.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) detects the exact mass shift (+3 Da) due to deuterium incorporation.

- IR Spectroscopy : Confirms functional groups (e.g., C=N stretch at ~1640 cm⁻¹). Calibration against non-deuterated analogs is recommended for accuracy .

Q. How is this compound utilized as a tracer in metabolic studies?

- Methodological Answer : Its deuterated structure allows tracking of metabolic pathways via isotopic labeling. For example, in in vitro assays, incubate the compound with liver microsomes and analyze metabolites using LC-MS/MS. Quantify deuterium retention in metabolites to map biotransformation pathways. Ensure controls (non-deuterated analogs) are included to distinguish isotopic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data between deuterated and non-deuterated Methyloxamide 2-Oxime analogs?

- Methodological Answer : Isotopic effects (e.g., kinetic isotope effects, KIE) may alter reaction rates. To address discrepancies:

Perform parallel experiments with both analogs under identical conditions.

Use computational modeling (e.g., DFT calculations) to predict deuterium’s impact on transition states.

Validate findings via Arrhenius plots to compare activation energies. Document deviations in supplementary materials for transparency .

Q. What experimental design principles apply to studying this compound’s stability under varying pH conditions?

- Methodological Answer :

- Design : Conduct accelerated stability studies across pH 1–10 at 25°C and 40°C. Use buffers (e.g., phosphate, acetate) and monitor degradation via HPLC-UV.

- Analysis : Apply the Eyring equation to calculate degradation kinetics. Use deuterium’s isotopic mass to differentiate hydrolysis pathways (e.g., oxime vs. amide bond cleavage).

- Validation : Compare results with non-deuterated analogs to isolate isotopic effects .

Q. How can researchers optimize reaction conditions for this compound derivatization in complex matrices?

- Methodological Answer :

- Screening : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading).

- Detection : Employ hyphenated techniques (e.g., GC-MS/MS) to identify low-abundance derivatives.

- Data Interpretation : Apply multivariate analysis (e.g., PCA) to distinguish solvent effects from isotopic interference. Reference NIST spectral libraries for derivative identification .

Data Reporting and Reproducibility

Q. What guidelines ensure reproducible reporting of this compound’s thermochemical properties?

- Methodological Answer :

- Measurement : Use differential scanning calorimetry (DSC) for ΔH and ΔS values. Calibrate instruments with standard references (e.g., indium).

- Documentation : Report uncertainties (e.g., ±0.5 kJ/mol) and experimental conditions (atmosphere, heating rate). Cross-validate with computational data (e.g., Gaussian software) .

Q. How should contradictory spectral data (e.g., NMR splitting patterns) be analyzed and reported?

- Methodological Answer :

- Troubleshooting : Verify solvent purity, shimming, and temperature control. Re-run experiments with higher field strength (e.g., 600 MHz vs. 400 MHz).

- Reporting : Include raw data in supplementary materials and annotate unexpected splits as “deuterium-induced coupling.” Compare with literature data from authoritative databases (e.g., NIST Chemistry WebBook) .

Tables for Reference

Table 1 : Key Spectral Signatures of this compound vs. Non-Deuterated Analog

| Technique | Non-Deuterated Analog | This compound |

|---|---|---|

| ¹H NMR (δ, ppm) | 8.2 (s, 1H, C=N-OH) | Signal absence (deuterated) |

| HRMS (m/z) | 132.0654 [M+H]⁺ | 135.0752 [M+D]⁺ |

| IR (C=N stretch) | 1642 cm⁻¹ | 1640 cm⁻¹ |

Table 2 : Stability Study Design for pH-Dependent Degradation

| pH | Temperature (°C) | Sampling Intervals (h) | Analysis Method |

|---|---|---|---|

| 3 | 25, 40 | 0, 24, 48, 72 | HPLC-UV |

| 7 | 25, 40 | 0, 24, 48, 72 | HPLC-UV |

| 10 | 25, 40 | 0, 24, 48, 72 | HPLC-UV |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products